Bttaa
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Overview
Description
Mechanism of Action
Target of Action
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is primarily a ligand for Copper (I) . It plays a crucial role in Cu(I)-catalyzed Alkyne-Azide click chemistry reactions (CuAAC) .
Mode of Action
This compound interacts with its target, Copper (I), to accelerate the CuAAC reaction . It maintains the Cu(I) oxidation state of copper sources, which is essential for the reaction . Additionally, it protects biomolecules from oxidative damage during the labeling reaction .
Biochemical Analysis
Biochemical Properties
BTTAA plays a crucial role in biochemical reactions, particularly in CuAAC, also known as “click chemistry.” It interacts with copper(I) ions to stabilize them and facilitate the cycloaddition reaction between azides and alkynes. This interaction is essential for the formation of triazole rings, which are commonly used in bioconjugation and labeling of biomolecules. This compound’s ability to enhance reaction rates while reducing copper-induced cytotoxicity makes it a preferred ligand in various biochemical applications .
Cellular Effects
This compound influences various cellular processes by enabling efficient bioconjugation with minimal cytotoxicity. It allows for the labeling of biomolecules within cells without significantly disrupting cellular functions. This compound has been shown to have minimal impact on cell signaling pathways, gene expression, and cellular metabolism, making it suitable for use in live-cell imaging and other cellular studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to copper(I) ions and stabilizing them, which enhances the efficiency of the CuAAC reaction. This stabilization reduces the amount of copper required for the reaction, thereby minimizing cytotoxic effects. This compound’s unique structure allows it to form strong interactions with copper(I) ions, facilitating the rapid and efficient formation of triazole rings .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability over time, maintaining its effectiveness in CuAAC reactions. Studies have shown that this compound remains stable under various conditions, and its degradation products do not significantly impact cellular functions. Long-term studies have indicated that this compound can be used in both in vitro and in vivo experiments without causing adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively enhances CuAAC reactions without causing toxicity. At higher dosages, there may be threshold effects where the compound’s benefits are outweighed by potential adverse effects. It is crucial to optimize the dosage to achieve the desired outcomes while minimizing any toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to bioconjugation and labeling of biomolecules. It interacts with enzymes and cofactors that facilitate the CuAAC reaction, influencing metabolic flux and metabolite levels. The compound’s ability to enhance reaction rates while minimizing cytotoxicity makes it a valuable tool in metabolic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently, allowing it to reach its target sites for CuAAC reactions. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This efficient transport and distribution are essential for its effectiveness in biochemical applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles, where it can exert its effects on CuAAC reactions. The compound’s ability to localize within cells without causing significant disruptions to cellular functions makes it a valuable tool in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTTAA is synthesized through a series of chemical reactions involving the formation of triazole rings and the incorporation of tert-butyl groups. The detailed synthetic route involves the reaction of azide-functionalized molecules with alkyne-functionalized molecules in the presence of copper(I) catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BTTAA primarily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is highly specific and efficient, resulting in the formation of stable triazole linkages .
Common Reagents and Conditions
The common reagents used in CuAAC reactions with this compound include copper(II) sulfate (CuSO4) as the copper source, sodium ascorbate as the reducing agent, and a phosphate buffer to maintain the reaction pH. The reaction is typically carried out at room temperature .
Major Products
The major products formed from CuAAC reactions involving this compound are triazole-linked conjugates. These products are highly stable and can be used for various bioconjugation applications .
Scientific Research Applications
BTTAA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Bioconjugation: This compound is used to label biomolecules with fluorescent dyes or other tags, enabling the study of biological processes at the molecular level.
Drug Development: The compound is used in the synthesis of drug conjugates, allowing for targeted delivery of therapeutic agents.
Material Science: This compound is employed in the development of advanced materials with specific properties, such as enhanced conductivity or biocompatibility.
Comparison with Similar Compounds
BTTAA is often compared with other copper(I)-stabilizing ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA). While all these ligands are effective in CuAAC reactions, this compound offers several advantages:
Water Solubility: Unlike TBTA, this compound is water-soluble, making it more suitable for biological applications.
Higher Reaction Efficiency: This compound provides greater rate enhancement compared to THPTA and TBTA, resulting in faster and more efficient reactions.
Lower Cytotoxicity: This compound minimizes perturbations to the physiological state of cells, reducing cytotoxicity and making it more biocompatible.
Similar compounds include:
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Tris(benzyltriazolylmethyl)amine (TBTA)
- Bis(benzyltriazolylmethyl)amine (BBTA)
Properties
IUPAC Name |
2-[4-[[bis[(1-tert-butyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N10O2/c1-18(2,3)28-11-15(21-24-28)8-26(7-14-10-27(23-20-14)13-17(30)31)9-16-12-29(25-22-16)19(4,5)6/h10-12H,7-9,13H2,1-6H3,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQYHUDOWOGSQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN(CC2=CN(N=N2)CC(=O)O)CC3=CN(N=N3)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of BTTAA in copper-catalyzed bioorthogonal reactions, and how does it contribute to reaction efficiency?
A1: this compound acts as a stabilizing ligand for copper(I) ions in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [, ]. This type of reaction, also known as "click chemistry," is highly valuable for its biocompatibility and efficiency in conjugating molecules. This compound enhances the reaction by:
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